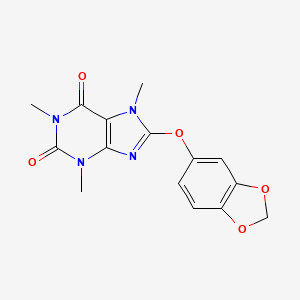![molecular formula C16H14FNO2 B5787356 3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as F-MDP-2-P or 4F-MDP-2-P and belongs to the family of cathinones, which are psychoactive substances that are structurally similar to amphetamines.
Wirkmechanismus
The mechanism of action of 3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one involves the inhibition of dopamine and norepinephrine reuptake in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can result in feelings of euphoria, increased energy, and improved cognitive function. The compound has also been found to act as a serotonin transporter inhibitor, which can lead to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. The compound has been found to have a high affinity for the dopamine and norepinephrine transporters, which can lead to increased levels of these neurotransmitters in the brain. This effect has been associated with increased energy, improved cognitive function, and feelings of euphoria. The compound has also been found to act as a serotonin transporter inhibitor, which can lead to increased levels of serotonin in the brain. This effect has been associated with improved mood and reduced anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments include its high affinity for dopamine, norepinephrine, and serotonin transporters, which can be useful in studying the role of these neurotransmitters in various physiological and pathological conditions. However, the limitations of using this compound in lab experiments include its psychoactive effects, which can make it difficult to control for confounding variables.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. Some of these directions include:
1. Drug Design and Discovery: The high affinity of this compound for dopamine, norepinephrine, and serotonin transporters makes it a potential candidate for the development of new psychoactive substances or therapeutic agents.
2. Addiction and Neurodegenerative Disorders: The psychoactive effects of cathinones have been studied extensively in the context of addiction and neurodegenerative disorders. Further research is needed to understand the long-term effects of this compound on the brain and behavior.
3. Forensic Toxicology: The use of cathinones as designer drugs is a growing problem worldwide. Further research is needed to develop methods for the detection and identification of this compound in biological samples.
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug design and discovery, addiction and neurodegenerative disorders, and forensic toxicology.
Synthesemethoden
The synthesis of 3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one involves the reaction of 4-fluoroamphetamine with p-anisaldehyde in the presence of a reducing agent. This method was first reported in 2015 by Banister et al. in their study on the synthesis and pharmacology of new psychoactive substances. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
Due to its structural similarity to amphetamines, 3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has gained significant interest in scientific research for its potential applications in various fields. Some of the research areas where this compound has been studied include:
1. Neuroscience: The psychoactive effects of cathinones have been studied extensively in the field of neuroscience. This compound has been found to act as a dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This effect has been studied in the context of addiction and neurodegenerative disorders.
2. Pharmacology: The pharmacological properties of this compound have been studied in vitro and in vivo. The compound has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property has been studied in the context of drug design and discovery.
3. Forensic Toxicology: Cathinones are often used as designer drugs and are associated with a number of adverse effects. This compound has been studied in the context of forensic toxicology to identify its presence in biological samples and to develop methods for its detection.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-20-15-8-2-12(3-9-15)16(19)10-11-18-14-6-4-13(17)5-7-14/h2-11,18H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZHBPYNWYNLQN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)

![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)
![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5787314.png)

![N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)

![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)


